N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
“N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(thiophen-2-ylmethyl)oxalamide” is a chemical compound with the molecular formula C17H18N6O3S and a molecular weight of 386.431. This product is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound1.
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources1.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related pyrazole derivatives involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with significant biological activity potential. These compounds have been characterized using various spectroscopic methods, including FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Theoretical physical and chemical property calculations of these compounds have confirmed their geometric parameters and hinted at the origin of their biological activity against breast cancer and microbes (A. Titi et al., 2020).
Antitumor and Antimicrobial Activities
Several studies have demonstrated the antitumor activities of pyrazole and pyrimidine derivatives. For instance, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising antitumor activities against hepatocellular carcinoma cell lines. The specific compounds exhibited significant inhibitory concentrations, suggesting their potential as antitumor agents (S. M. Gomha et al., 2016). Additionally, novel dihydropyrimidines have been evaluated for their antitubercular activity, with some compounds showing more potency than isoniazid, a standard antitubercular drug (A. Trivedi et al., 2010).
Anti-Inflammatory, Analgesic, Antioxidant, and Anti-HCV Activities
Celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrated not only significant biological activities but also a lack of tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).
Antidepressant Activity
The synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity have shown that certain derivatives significantly reduced immobility time in forced swimming and tail suspension tests, indicating potential as antidepressant medications (B. Mathew et al., 2014).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety and health risks1. However, specific hazards are not mentioned1.
Future Directions
The future directions for the research and application of this compound are not specified in the available sources1.
properties
IUPAC Name |
N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-3-11-8-14(24)21-17(19-11)23-13(7-10(2)22-23)20-16(26)15(25)18-9-12-5-4-6-27-12/h4-8H,3,9H2,1-2H3,(H,18,25)(H,20,26)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKXNDACLBNDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(thiophen-2-ylmethyl)oxalamide |
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